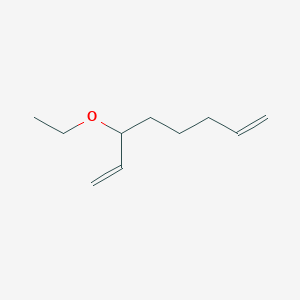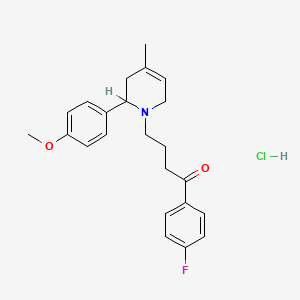
1-(5-Phenylfuran-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenylfuran-2-yl)piperidine is an organic compound that features a piperidine ring attached to a phenyl-substituted furan ring This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Phenylfuran-2-yl)piperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-phenylfuran-2-carboxylic acid with piperidine in the presence of a dehydrating agent can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a phenyl-substituted furan derivative is coupled with a piperidine derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Phenylfuran-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperidine ring can produce various substituted piperidines.
Applications De Recherche Scientifique
1-(5-Phenylfuran-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(5-Phenylfuran-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-(5-Phenylfuran-2-yl)piperidine can be compared with other similar compounds, such as:
Pyridine: A six-membered nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing heterocycle widely used in pharmaceuticals and organic synthesis.
Furan: A five-membered oxygen-containing heterocycle with applications in material science and organic synthesis.
The uniqueness of this compound lies in its combined structural features of both piperidine and furan rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
32569-94-1 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
1-(5-phenylfuran-2-yl)piperidine |
InChI |
InChI=1S/C15H17NO/c1-3-7-13(8-4-1)14-9-10-15(17-14)16-11-5-2-6-12-16/h1,3-4,7-10H,2,5-6,11-12H2 |
Clé InChI |
YMFLTIXUIUIRAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


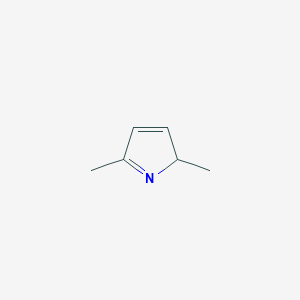


![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

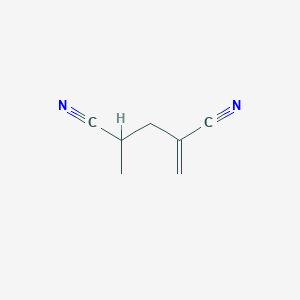
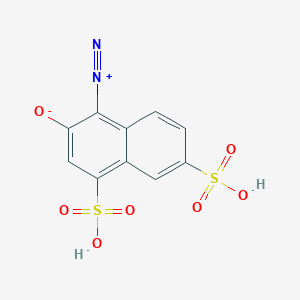

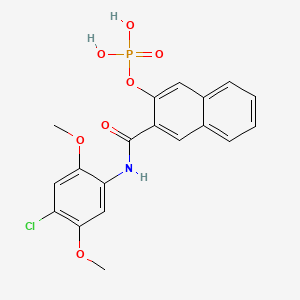


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
